1-[2-(4,4-Difluoropiperidin-1-yl)ethyl]-3-methylurea
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Overview
Description
1-[2-(4,4-Difluoropiperidin-1-yl)ethyl]-3-methylurea is a chemical compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a difluoropiperidine moiety, which imparts unique chemical properties.
Preparation Methods
The synthesis of 1-[2-(4,4-Difluoropiperidin-1-yl)ethyl]-3-methylurea typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,4-difluoropiperidine and ethyl isocyanate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving solvents like dichloromethane and catalysts such as trifluoroacetic acid.
Industrial Production: For large-scale production, the process is optimized to ensure high yield and purity. .
Chemical Reactions Analysis
1-[2-(4,4-Difluoropiperidin-1-yl)ethyl]-3-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoropiperidine moiety is replaced by other functional groups. .
Scientific Research Applications
1-[2-(4,4-Difluoropiperidin-1-yl)ethyl]-3-methylurea has several applications in scientific research:
Medicinal Chemistry: It is used in the development of novel pharmaceuticals, particularly as a building block for designing drugs targeting specific receptors.
Biological Studies: The compound is employed in studying enzyme interactions and protein-ligand binding.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 1-[2-(4,4-Difluoropiperidin-1-yl)ethyl]-3-methylurea involves:
Comparison with Similar Compounds
1-[2-(4,4-Difluoropiperidin-1-yl)ethyl]-3-methylurea can be compared with similar compounds such as:
4,4-Difluoropiperidine: Shares the difluoropiperidine moiety but lacks the urea group, resulting in different chemical properties.
N-[2-(4,4-Difluoropiperidin-1-yl)ethyl]acetamide: Similar structure but with an acetamide group instead of a urea group, leading to variations in reactivity and applications
Properties
IUPAC Name |
1-[2-(4,4-difluoropiperidin-1-yl)ethyl]-3-methylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F2N3O/c1-12-8(15)13-4-7-14-5-2-9(10,11)3-6-14/h2-7H2,1H3,(H2,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTHUGBUPKPXGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCCN1CCC(CC1)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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